Nps-Lys(Boc)-OH DCHA
CAS No.: 2896-69-7
Cat. No.: VC0557197
Molecular Formula: C29H48N4O6S
Molecular Weight: 580.79
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2896-69-7 |
---|---|
Molecular Formula | C29H48N4O6S |
Molecular Weight | 580.79 |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(2-nitrophenyl)sulfanylamino]hexanoic acid |
Standard InChI | InChI=1S/C17H25N3O6S.C12H23N/c1-17(2,3)26-16(23)18-11-7-6-8-12(15(21)22)19-27-14-10-5-4-9-13(14)20(24)25;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,9-10,12,19H,6-8,11H2,1-3H3,(H,18,23)(H,21,22);11-13H,1-10H2/t12-;/m0./s1 |
Standard InChI Key | GHJNVWLUMCMNGT-YDALLXLXSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Identity and Properties
Nomenclature and Structure
Nps-Lys(Boc)-OH DCHA is formally known as N-α-(2-Nitrophenylsulfenyl)-N-ε-(t-butoxycarbonyl)-L-lysine dicyclohexylammonium salt. This compound possesses several synonyms in scientific literature, reflecting slight variations in naming conventions:
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Nα-(o-Nitrophenylsulfonyl)-Nε-(tert.-butyloxycarbonyl)-lysine
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2-NITROPHENYLSULFANYL-N-EPSILON-BOC-L-LYSINE DICYCLOHEXYLAMMONIUM SALT
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Nalpha-2-Nitrophenylsulfanyl-Nepsilon-Boc-L-lysine dicyclohexylammonium salt
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N-ALPHA-2-NITROPHENYLSULFANYL-N EPSILON-BUTOXYCARBONYL-L-LYSINE DICYCLOHEXYLAMMONIUM SALT
Physical and Chemical Properties
The compound exhibits the following key physical and chemical properties:
The structure features L-lysine with two protected amino groups: the α-amino group is protected with a 2-nitrophenylsulfenyl (Nps) group, while the ε-amino group is protected with a tert-butoxycarbonyl (Boc) group. The carboxylic acid is neutralized with dicyclohexylamine, forming a salt that typically enhances stability and solubility compared to the free acid form.
Synthesis and Preparation
Related Compound Synthesis
Related compounds like H-Lys(Boc)-OH and Z-Lys(Boc)-OH provide insight into the preparation methods. For instance, H-Lys(Boc)-OH can be prepared by reacting L-lysine with di-t-butyl dicarbonate in the presence of benzotriazole, achieving selective protection of the ε-amino group .
Similarly, Z-Lys(Boc)-OH dicyclohexylamine salt can be prepared by a two-step process:
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Reaction of L-lysine monohydrochloride with di-t-butyl dicarbonate
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Subsequent reaction with benzyl chloroformate, followed by salt formation with dicyclohexylamine
These methods provide a foundation for understanding how Nps-Lys(Boc)-OH DCHA might be synthesized, with the main difference being the use of a 2-nitrophenylsulfenyl group instead of a benzyloxycarbonyl (Z) group.
Supplier | Product Number | Purity | Package Size | Price (USD) | Last Updated |
---|---|---|---|---|---|
TRC | N899043 | Not specified | 500mg | $110 | 2021-12-16 |
Chemenu | CM312141 | 95% | 1g | $439 | 2021-12-16 |
Crysdot | CD21009047 | 95+% | 1g | $465 | 2021-12-16 |
Additional global suppliers include:
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BOC Sciences (United States)
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Nextpeptide Inc (China)
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Shanghai Hanhong Scientific Co., Ltd. (China)
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Chemsky (Shanghai) International Co., Ltd. (China)
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TCI (Shanghai) Chemical Trading Co., Ltd. (China)
Applications in Peptide Chemistry
Role in Peptide Synthesis
Nps-Lys(Boc)-OH DCHA serves as a valuable building block in peptide synthesis, particularly when orthogonal protection strategies are required. The Nps group at the α-amino position and the Boc group at the ε-amino position offer distinct deprotection conditions, allowing for selective manipulation of either amino group during peptide assembly.
The key advantages of this dual protection strategy include:
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Orthogonal deprotection conditions for α and ε amino groups
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Compatibility with both solution-phase and solid-phase peptide synthesis
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Ability to create branched peptides or selectively modify lysine side chains
Selective Deprotection Strategies
The differential protection in Nps-Lys(Boc)-OH DCHA allows for selective deprotection:
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The Nps group can be removed under mild conditions using thiols (like β-mercaptoethanol or thiophenol) in slightly basic conditions
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The Boc group is typically removed using acidic conditions, such as trifluoroacetic acid (TFA)
This orthogonality enables complex peptide synthesis strategies where different functional groups need to be modified at different stages of the synthesis.
Comparison with Related Protected Lysine Derivatives
Structural and Functional Comparison
Nps-Lys(Boc)-OH DCHA belongs to a family of protected lysine derivatives used in peptide chemistry. While they share common applications, they differ in their protection groups and deprotection conditions.
Compound | α-Amino Protection | ε-Amino Protection | Counter-ion | Deprotection Conditions |
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Nps-Lys(Boc)-OH DCHA | Nps | Boc | DCHA | Nps: thiols in basic conditions; Boc: TFA |
Z-Lys(Boc)-OH DCHA | Z | Boc | DCHA | Z: H₂/Pd or HBr/AcOH; Boc: TFA |
Boc-Lys(Z)-OH | Boc | Z | None | Boc: TFA; Z: H₂/Pd or HBr/AcOH |
The choice between these compounds depends on the specific requirements of the peptide synthesis strategy, including compatibility with other protecting groups and the desired sequence of deprotection steps.
Advantages of DCHA Salt Form
The dicyclohexylammonium (DCHA) salt form provides several advantages:
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Enhanced solubility in organic solvents commonly used in peptide synthesis
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Improved stability during storage
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Often crystallizes more readily, facilitating purification
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Can neutralize the acidity of the carboxylic group, preventing unwanted side reactions during storage
Similar advantages are observed with other protected amino acid DCHA salts, such as Boc-Nle-OH DCHA .
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